2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine
Overview
Description
The compound “2-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-6-fluoro-4-iodopyridine” is a unique chemical with the empirical formula C16H27IN2OSi and a molecular weight of 418.39 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is known to be hydrolytically stable and has been used as a silylation agent in various reactions . It can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The chemical compound is instrumental in the synthesis and characterization of various pyridines, serving as a critical intermediate. For instance, researchers synthesized two pyridines substituted with five different elements by stepwise and regioselective installation of functional groups. This process involved novel methodologies like dehalocyanation of iodopyridines and microwave-assisted acidic hydrolysis of 2-fluoropyridines, leading to their conversion into corresponding 2-pyridones (Kieseritzky & Lindström, 2010).
Intermediate in Complex Syntheses
It serves as a chiral intermediate in the synthesis of complex organic compounds like batzelladines A and B. The precise synthesis involves stereoselective Reformatsky coupling reactions, with the compound's absolute configuration determined through NMR and single-crystal X-ray diffraction (Guo et al., 2017).
Synthesis of Histamine H4 Receptor Ligands
In medicinal chemistry, it's involved in the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor. These studies are crucial for understanding ligand-receptor interactions and developing potential therapeutic agents (Altenbach et al., 2008).
Antibacterial Activity Studies
It also plays a role in the synthesis of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values for these derivatives indicate their potential in developing new antimicrobial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are often used in synthetic glycobiology .
Mode of Action
Compounds with tert-butyldimethylsilyloxy groups can act both as aldol donors and aldol acceptors in the stereocontrolled production of erythrose .
Biochemical Pathways
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are involved in the synthesis of various organic compounds .
Pharmacokinetics
Similar compounds with tert-butyldimethylsilyloxy groups have been shown to have a boiling point of 110 °c/6 mmhg and a density of 0892 g/mL at 25 °C .
Action Environment
It’s known that similar compounds with tert-butyldimethylsilyloxy groups are stable under acidic conditions .
Properties
IUPAC Name |
tert-butyl-[[1-(6-fluoro-4-iodopyridin-2-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26FIN2OSi/c1-16(2,3)22(4,5)21-11-12-6-7-20(10-12)15-9-13(18)8-14(17)19-15/h8-9,12H,6-7,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTERAYIZDZBDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=NC(=CC(=C2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26FIN2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673616 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-82-4 | |
Record name | 2-[3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)pyrrolidin-1-yl]-6-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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